molecular formula C8H4BrF3N2 B12870792 5-Bromo-4-trifluoromethyl-1H-benzimidazole

5-Bromo-4-trifluoromethyl-1H-benzimidazole

Cat. No.: B12870792
M. Wt: 265.03 g/mol
InChI Key: PDKYCTXNZGJSES-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-1H-benzimidazole is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-benzimidazole typically involves multistep reactions. One common method includes the bromination of 4-(trifluoromethyl)-1H-benzimidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions include substituted benzimidazoles, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Bromo-4-(trifluoromethyl)-1H-benzimidazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can form halogen bonds with target proteins, influencing their activity and function. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

  • 5-Bromo-4-(trifluoromethyl)pyrimidine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)-1H-benzimidazole

Comparison: Compared to these similar compounds, 5-Bromo-4-(trifluoromethyl)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both bromine and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery and development.

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14)

InChI Key

PDKYCTXNZGJSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(F)(F)F)Br

Origin of Product

United States

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